molecular formula C10H14ClN3O B1479990 (1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol CAS No. 2098092-20-5

(1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol

Cat. No. B1479990
M. Wt: 227.69 g/mol
InChI Key: UHIMEEAKRUHXCP-UHFFFAOYSA-N
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Description

The compound “(1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol” is a synthetic molecule . It belongs to the class of pyrazinyl methylpyrrolidine compounds, which are known for their diverse biological activities.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (3-Chloropyrazin-2-yl)methanol involves the reaction of 3-Chloropyrazine-2-carboxylic acid with triethylamine and methyl chloroformate in tetrahydrofuran, followed by reduction with sodium borohydride . Another method involves the use of (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride and potassium carbonate in 1,4-dioxane .


Molecular Structure Analysis

The molecular formula of (1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol is C5H5ClN2O . The InChI Code is 1S/C5H5ClN2O/c6-5-4 (3-9)7-1-2-8-5/h1-2,9H,3H2 .


Physical And Chemical Properties Analysis

The compound (1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol has a molecular weight of 144.56 . It is a solid at room temperature . The compound is very soluble, with a solubility of 11.6 mg/ml .

Scientific Research Applications

Synthesis and Derivative Formation

  • Ultrasonics Promoted Synthesis : A study by Trilleras et al. (2013) discusses the synthesis of dihydropyrazole derivatives, utilizing ultrasonics for efficiency. This is relevant due to the use of related chemical structures in the synthesis process.

  • Microwave-Assisted Synthesis : Sharma and Sharma (2014) describe a microwave-assisted synthesis method for creating pyrazole derivatives. These methods are notable for their efficiency and scalability.

  • Formation of Anticancer Compounds : Research by Gouhar and Raafat (2015) includes the synthesis of compounds with potential anticancer properties, using similar chemical structures.

Biological and Chemical Applications

  • Anticancer and Antimicrobial Activity : The work by Katariya et al. (2021) showcases the synthesis of heterocyclic compounds with anticancer and antimicrobial properties. This highlights the potential medical applications of such compounds.

  • Antibacterial Activity : A study by Mogilaiah et al. (2009) discusses the synthesis of pyrazole derivatives and their subsequent testing for antibacterial properties.

Analytical and Structural Studies

  • Molecular Docking Studies : Jayanna et al. (2013) conducted molecular docking studies on synthesized compounds, indicating a method for predicting the interaction of these compounds with biological targets.

  • Crystal Structure Analysis : Dong and Huo (2009) synthesized a compound and analyzed its crystal structure, which is essential for understanding the physical and chemical properties of such compounds.

Environmental and Agricultural Applications

  • Insecticidal Activity : In the study by Holla et al. (2004), the synthesis of oxadiazoles from chloropyridine and their insecticidal activity is explored, showing potential applications in agriculture.

Safety And Hazards

The compound (1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol may pose certain hazards. The safety information available for (3-Chloropyrazin-2-yl)methanol, a similar compound, indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

[1-(3-chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-4-14(5-8(7)6-15)10-9(11)12-2-3-13-10/h2-3,7-8,15H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIMEEAKRUHXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-Chloropyrazin-2-yl)-4-methylpyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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